2-Chloro-4-propyl-1,3-benzothiazole
Description
Significance of 1,3-Benzothiazole Heterocycles as Privileged Scaffolds in Chemical Science
The 1,3-benzothiazole ring system, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in various scientific disciplines. nih.govmdpi.com This "privileged scaffold" is prevalent in numerous natural products and synthetically important molecules. mdpi.com Benzothiazole (B30560) derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials with advanced optical properties. nih.govmdpi.com Their unique electronic structure and the reactivity of the carbon atom situated between the nitrogen and sulfur atoms have fueled extensive research into their synthesis and application. nih.govmdpi.com The versatility of the benzothiazole core allows for a wide range of biological activities, including but not limited to antimicrobial, anticonvulsant, and antioxidant properties, making them highly valuable in drug discovery. nih.govmdpi.com
Structural and Electronic Considerations for Substituted Benzothiazole Architectures
The properties and reactivity of the benzothiazole core are significantly influenced by the nature and position of its substituents. The introduction of various functional groups can modulate the electronic distribution within the heterocyclic system, thereby fine-tuning its chemical behavior and potential applications.
The presence of a chlorine atom at the 2-position, as in 2-chlorobenzothiazole (B146242), introduces an electron-withdrawing group and a reactive site for nucleophilic substitution. This makes 2-chlorobenzothiazoles valuable intermediates in the synthesis of a wide array of 2-substituted benzothiazole derivatives. researchgate.netchemicalbook.com The chloro group enhances the electrophilicity of the C2 carbon, facilitating reactions with various nucleophiles.
Conversely, an alkyl group, such as the propyl group at the 4-position, is generally considered an electron-donating group through an inductive effect. This can influence the electron density of the benzene part of the ring system. The steric bulk of the propyl group can also play a role in directing the regioselectivity of further reactions and influencing the solid-state packing of the molecule, which is a critical factor in materials science.
The interplay between the electron-withdrawing 2-chloro substituent and the electron-donating 4-propyl group in 2-Chloro-4-propyl-1,3-benzothiazole is expected to create a unique electronic environment within the molecule, potentially leading to novel chemical reactivity and physical properties. Theoretical studies on substituted benzothiazoles have shown that the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be effectively tuned by the strategic placement of electron-donating and electron-withdrawing groups. mdpi.com This tuning is crucial for designing molecules with specific optical and electronic properties for applications in areas like organic electronics. mdpi.com
Research Imperatives for the Systematic Investigation of this compound
Given the general importance of substituted benzothiazoles, a systematic investigation into this compound is a logical and necessary step. The current lack of specific data for this compound presents a research gap that, if filled, could provide valuable insights into the structure-property relationships of this class of heterocycles.
Key research imperatives would include:
Development of a reliable synthetic route: Establishing an efficient and scalable synthesis is the first critical step. This would likely involve the cyclization of a suitably substituted aminothiophenol derivative.
Thorough spectroscopic and crystallographic characterization: Detailed analysis using techniques such as NMR, IR, mass spectrometry, and single-crystal X-ray diffraction would provide definitive structural information and a deeper understanding of its molecular geometry.
Exploration of its reactivity: Investigating the reactivity of the 2-chloro group in nucleophilic substitution reactions would open avenues to a library of novel 2-substituted-4-propyl-1,3-benzothiazoles.
Evaluation of its potential applications: Based on its structural features, the compound could be explored as a building block for new materials with interesting photophysical properties or as a scaffold for biologically active molecules.
The systematic study of this compound would not only contribute to the fundamental knowledge of benzothiazole chemistry but also potentially unlock new applications in materials science and medicinal chemistry.
Data Tables
As specific experimental data for this compound is not available, the following table provides data for the closely related and well-documented compound, 2-Chlorobenzothiazole, to serve as a reference point.
Table 1: Physicochemical Properties of 2-Chlorobenzothiazole
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₄ClNS | researchgate.net |
| Molecular Weight | 169.63 g/mol | researchgate.net |
| Appearance | Liquid | researchgate.net |
| Melting Point | 21-23 °C | researchgate.net |
| Boiling Point | 141 °C at 30 mmHg | researchgate.net |
| Density | 1.303 g/mL at 25 °C | researchgate.net |
| Refractive Index | n20/D 1.637 | researchgate.net |
| CAS Number | 615-20-3 | researchgate.net |
Interactive Data Table: Predicted Properties of this compound (Note: These are predicted values based on the known properties of related compounds and are intended for illustrative purposes. Experimental verification is required.)
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₀H₁₀ClNS |
| Molecular Weight | 211.71 g/mol |
| Appearance | Likely a liquid or low-melting solid |
| Boiling Point | Higher than 2-chlorobenzothiazole due to the propyl group |
| Solubility | Expected to be soluble in common organic solvents |
Structure
2D Structure
3D Structure
Properties
CAS No. |
182344-58-7 |
|---|---|
Molecular Formula |
C10H10ClNS |
Molecular Weight |
211.71 g/mol |
IUPAC Name |
2-chloro-4-propyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H10ClNS/c1-2-4-7-5-3-6-8-9(7)12-10(11)13-8/h3,5-6H,2,4H2,1H3 |
InChI Key |
QDQVWTYVFYTZTD-UHFFFAOYSA-N |
SMILES |
CCCC1=C2C(=CC=C1)SC(=N2)Cl |
Canonical SMILES |
CCCC1=C2C(=CC=C1)SC(=N2)Cl |
Synonyms |
Benzothiazole, 2-chloro-4-propyl- (9CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro 4 Propyl 1,3 Benzothiazole and Its Substituted Analogues
Strategic Approaches for the Benzothiazole (B30560) Core Synthesis
The construction of the benzothiazole nucleus is a cornerstone of synthetic efforts targeting this class of compounds. Two primary strategies, cyclocondensation reactions and ring-closure pathways, offer versatile entries to this heterocyclic system.
Cyclocondensation Reactions of o-Aminothiophenols with Carbonyl Precursors
A prevalent and highly effective method for assembling the benzothiazole framework involves the cyclocondensation of o-aminothiophenols with a variety of carbonyl-containing starting materials. This approach is valued for its atom economy and the ability to introduce diversity at the 2-position of the benzothiazole ring. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation or dehydration to afford the aromatic benzothiazole.
A range of carbonyl precursors can be employed in this transformation, including aldehydes, ketones, carboxylic acids, and acid chlorides. mdpi.comekb.eg For instance, the reaction of an o-aminothiophenol with an aldehyde can be catalyzed by various reagents, including acids or oxidants, to yield 2-substituted benzothiazoles. ekb.eg Similarly, condensation with carboxylic acids, often facilitated by dehydrating agents like polyphosphoric acid (PPA), provides a direct route to 2-substituted benzothiazoles. jyoungpharm.org The use of acid chlorides offers a highly reactive alternative for this transformation. mdpi.com
Table 1: Examples of Benzothiazole Synthesis via Cyclocondensation
| Starting o-Aminothiophenol | Carbonyl Precursor | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminothiophenol (B119425) | Benzaldehyde | NH₄Cl, H₂O/MeOH, rt | 2-Phenylbenzothiazole | High | mdpi.com |
| 2-Aminothiophenol | Chloroacetic acid | Polyphosphoric acid, 180°C | 2-(Chloromethyl)-benzo[d]thiazole | 61 | jyoungpharm.org |
Ring-Closure Pathways from o-Haloanilines and Sulfur-Containing Reagents
Various sulfur sources can be utilized, including elemental sulfur, thiourea (B124793) derivatives, and dithiocarbamates. For example, a one-pot synthesis of 2-aminobenzothiazoles has been developed from 2-iodoanilines and sodium dithiocarbamates via an Ullmann-type reaction, demonstrating good yields and functional group tolerance. nih.gov Another approach involves the reaction of o-haloanilines with isothiocyanates, which can lead to the formation of 2-aminobenzothiazole (B30445) derivatives.
Regioselective Functionalization Techniques for 2-Chloro-4-propyl-1,3-benzothiazole
The synthesis of the specifically substituted this compound requires precise control over the introduction of the chloro and propyl groups onto the benzothiazole scaffold. This can be achieved through regioselective functionalization of a pre-formed benzothiazole ring or by utilizing appropriately substituted starting materials in the core synthesis.
Introduction of Halogen Substituents at the 2-Position
The introduction of a chlorine atom at the 2-position of the benzothiazole ring is a key transformation. One common method involves the reaction of 2-mercaptobenzothiazole (B37678) with a chlorinating agent. Another approach is the direct chlorination of the benzothiazole ring itself, although this can sometimes lead to mixtures of products. A more specific method for generating a 2-chloro substituent involves the reaction of a 2-aminobenzothiazole derivative with a reagent like chloroacetyl chloride to form an amide, which can then undergo further transformation. rsc.org The synthesis of 2-(chloromethyl)-benzo[d]-thiazole from 2-aminobenzenethiol and chloroacetic acid also provides a precursor that could potentially be converted to the 2-chloro derivative. jyoungpharm.org
Synthetic Pathways for 4-Alkyl (Propyl) Moiety Incorporation
The incorporation of an alkyl group, such as a propyl moiety, at the 4-position of the benzothiazole ring presents a synthetic challenge due to the potential for substitution at other positions on the benzene (B151609) ring. One strategy is to start with a pre-functionalized aniline (B41778) or thiophenol derivative that already contains the propyl group at the desired position. For instance, the synthesis could commence with 3-propylaniline, which would need to be converted to the corresponding o-aminothiophenol derivative.
Direct C-H alkylation of the benzothiazole ring is another potential route. While challenging, recent advances in C-H functionalization chemistry offer possibilities for the regioselective introduction of alkyl groups. nih.govdiva-portal.orgacs.org These methods often rely on directing groups to control the position of the incoming substituent. For instance, iridium-catalyzed C-H borylation can provide access to versatile building blocks for further functionalization. nih.govdiva-portal.orgacs.org
Sequential and Convergent Synthesis Strategies for Multi-Substituted Benzothiazoles
The synthesis of a multi-substituted benzothiazole such as this compound can be approached through either a sequential or a convergent strategy.
A sequential strategy would involve the synthesis of the benzothiazole core followed by the stepwise introduction of the substituents. For example, one could first synthesize 4-propylbenzothiazole and then selectively chlorinate the 2-position. Alternatively, 2-chlorobenzothiazole (B146242) could be synthesized first, followed by the regioselective introduction of the propyl group at the 4-position. The latter approach might be more challenging due to the directing effects of the chloro and thiazole (B1198619) ring substituents.
A convergent strategy would involve the synthesis of two or more fragments that are then combined to form the final product. In the context of this compound, this could involve the synthesis of 2-amino-3-propylthiophenol, which would then be cyclized with a suitable one-carbon synthon that also introduces the chlorine atom at the 2-position. For example, a reaction with thiophosgene (B130339) or a similar reagent could potentially achieve this transformation in a single step.
Table 2: Proposed Synthetic Strategies for this compound
| Strategy | Key Steps | Potential Challenges |
|---|---|---|
| Sequential | 1. Synthesis of 4-propylbenzothiazole. 2. Regioselective chlorination at the 2-position. | Controlling regioselectivity during chlorination. |
| Sequential | 1. Synthesis of 2-chlorobenzothiazole. 2. Regioselective propylation at the 4-position. | Controlling regioselectivity during propylation; potential for competing reactions. |
| Convergent | 1. Synthesis of 2-amino-3-propylthiophenol. 2. Cyclocondensation with a C1 synthon to install the 2-chloro substituent. | Synthesis of the substituted o-aminothiophenol precursor. |
Catalytic and Sustainable Synthetic Innovations
Recent advancements in synthetic organic chemistry have emphasized the development of methodologies that are not only efficient but also environmentally benign. These innovations include the use of transition-metal catalysts to facilitate difficult bond formations, the development of catalyst-free reactions, and the broad application of green chemistry principles to minimize environmental impact. nih.govnih.gov
Transition metal catalysis, particularly using palladium, has revolutionized the synthesis of complex aromatic compounds, including substituted benzothiazoles. nih.gov The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method, is a powerful tool for forming carbon-carbon bonds. youtube.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. researchgate.netnih.gov
For the synthesis of analogues of this compound, a pre-functionalized benzothiazole halide can be coupled with a suitable boronic acid. For instance, a 2-halobenzothiazole derivative could be reacted with an aryl or alkyl boronic acid to introduce a substituent at the 2-position. Highly active and efficient catalyst systems, often derived from a palladium precatalyst and specialized monophosphine ligands, have been developed to facilitate the coupling of heteroaryl halides with heteroaryl boronic acids and esters, achieving good to excellent yields. nih.gov These methods are noted for their broad substrate scope and tolerance of various functional groups. organic-chemistry.org The versatility of this approach allows for the modular construction of a diverse library of substituted benzothiazoles. nih.gov
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Biaryl Synthesis
| Aryl Halide | Boronic Acid | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| Aryl Bromides | Arylboronic Acids | Pd(OAc)₂ / 2-(diphenylphosphino)benzaldoxime | High (up to 10⁴ TON) | researchgate.net |
| Aryl Chlorides | Arylboronic Acids | Pd(OAc)₂ / NiXantphos | >90 | researchgate.net |
| 2-Iodoanilines | (Coupled with dithiocarbamates) | Cu(OAc)₂ / Cs₂CO₃ | up to 97 | nih.gov |
| Heteroaryl Halides | Heteroaryl Boronic Acids | Palladium precatalyst / Monophosphine ligands | Good to Excellent | nih.gov |
In the quest for more sustainable chemical processes, significant efforts have been directed towards developing synthetic methods that eliminate the need for catalysts and minimize solvent use. nih.gov Several innovative catalyst-free approaches for synthesizing 2-substituted benzothiazoles have been reported.
One such method involves the condensation of aromatic or heteroaromatic aldehydes with 2-aminothiophenol under "melt reaction" conditions, completely avoiding the use of solvents and catalysts. researchgate.net This technique offers major advantages, including high yields, short reaction times, and environmentally friendly conditions. researchgate.net Another approach describes a three-component one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions, where DMSO serves as both the oxidant and solvent. nih.gov This method is praised for its operational simplicity and the use of inexpensive, readily available starting materials. nih.gov
Furthermore, catalyst-free syntheses have been developed using green solvents like ethanol (B145695) or water. bohrium.comrsc.org Microwave-assisted catalyst-free methods in water have been shown to produce 2-aryl and 2-peptidyl benzothiazoles in nearly quantitative yields. rsc.org These solvent-minimizing and catalyst-free reactions represent a significant step forward in sustainable organic synthesis. nih.gov
Table 2: Catalyst-Free Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aldehydes
| Aldehyde Substituent (R) | Conditions | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chloro | Melt, 120°C | 10 | 97 | researchgate.net |
| 4-Nitro | Melt, 120°C | 5 | 95 | researchgate.net |
| 4-Methyl | Melt, 120°C | 15 | 92 | researchgate.net |
| 4-Methoxy | Melt, 120°C | 15 | 94 | researchgate.net |
| 2-Naphthyl | Melt, 120°C | 10 | 95 | researchgate.net |
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.goveurekaselect.com The synthesis of benzothiazoles has been a fertile ground for the application of these principles. mdpi.com Key strategies include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.gov
Water, as a non-toxic and non-flammable solvent, has been employed in various syntheses of benzothiazole derivatives. nih.govrsc.org For example, the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide to form benzothiazole-2-thiols can be efficiently carried out in water. rsc.org Another green approach involves the use of waste curd water as a catalytic solvent under microwave irradiation, demonstrating a "waste-to-wealth" paradigm. tandfonline.com
The development of reusable heterogeneous catalysts is another cornerstone of green benzothiazole synthesis. researchgate.net Catalysts like silica (B1680970) sulfuric acid and amberlite IR-120 resin have been used to produce 2-substituted benzothiazoles, offering benefits such as high efficiency, simple workup procedures, and the ability to be recycled and reused over several runs. researchgate.netmdpi.com Microwave-assisted synthesis has also been widely adopted to accelerate reactions, often leading to higher yields and shorter reaction times while reducing energy consumption compared to conventional heating. rsc.orgmdpi.com These green methodologies are crucial for developing sustainable manufacturing processes for valuable compounds like this compound. mdpi.com
Table 3: Comparison of Green Catalysts in Benzothiazole Synthesis
| Catalyst | Solvent | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| SnP₂O₇ | Solvent-free | Reflux | High yields (87-95%), short reaction times (8-35 min), reusable catalyst. | mdpi.com |
| NH₄Cl | Methanol-water | Room Temp | Short reaction time (1 h), high yield, recyclable catalyst. | mdpi.com |
| Silica Sulfuric Acid | Methanol | Room Temp | Reusable catalyst, mild conditions, good to excellent yields. | researchgate.net |
| Amberlite IR-120 Resin | Not specified | Microwave, 85°C | Short reaction times (5-10 min), high yields (88-95%). | mdpi.com |
| None (Microwave) | Water | Microwave, 70°C | Catalyst-free, quantitative yields, environmentally benign. | rsc.org |
Mechanistic Organic Chemistry and Reactivity Profiles of 2 Chloro 4 Propyl 1,3 Benzothiazole
Reactivity at the 2-Chloro Position: Nucleophilic Substitution Mechanisms
The chlorine atom at the 2-position of the benzothiazole (B30560) ring is a key reactive site, primarily due to the electron-withdrawing nature of the heterocyclic system, which activates this position towards nucleophilic attack. This reactivity is central to the functionalization of the benzothiazole core.
Investigation of Aromatic Nucleophilic Substitution (SNAr) Pathways
The 2-chloro group on the benzothiazole ring is susceptible to displacement by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is facilitated by the electron-withdrawing imine (-N=C-) functionality within the thiazole (B1198619) ring, which helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex.
The general mechanism involves the addition of a nucleophile to the carbon bearing the chlorine atom, forming a tetrahedral intermediate. This step is typically the rate-determining step of the reaction. The negative charge in this intermediate is delocalized onto the electronegative nitrogen and sulfur atoms of the heterocyclic ring, which provides significant stabilization. In the final step, the chloride ion is eliminated, restoring the aromaticity of the benzothiazole system.
A variety of nucleophiles can be employed in SNAr reactions with 2-chlorobenzothiazole (B146242) derivatives. While specific studies on the 4-propyl derivative are not extensively documented, the reactivity is expected to be analogous to other 2-chlorobenzothiazoles.
| Nucleophile Type | Example Nucleophile | Expected Product |
| Oxygen Nucleophiles | Alkoxides (e.g., NaOCH₃) | 2-Methoxy-4-propyl-1,3-benzothiazole |
| Phenoxides (e.g., NaOPh) | 2-Phenoxy-4-propyl-1,3-benzothiazole | |
| Sulfur Nucleophiles | Thiolates (e.g., NaSPh) | 2-(Phenylthio)-4-propyl-1,3-benzothiazole |
| Nitrogen Nucleophiles | Amines (e.g., Piperidine) | 2-(Piperidin-1-yl)-4-propyl-1,3-benzothiazole |
The rate of these SNAr reactions can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. The propyl group at the 4-position is not expected to significantly hinder the reaction sterically and may have a minor electronic effect on the reaction rate.
Exploration of Organometallic Coupling Reactions (e.g., Negishi, Stille, Sonogashira)
The 2-chloro position of 2-Chloro-4-propyl-1,3-benzothiazole serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are of immense importance in synthetic organic chemistry for the construction of complex molecular architectures.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with the 2-chlorobenzothiazole derivative in the presence of a palladium or nickel catalyst. organic-chemistry.org The reaction is known for its high functional group tolerance.
Reaction: this compound + R-Zn-X → 2-R-4-propyl-1,3-benzothiazole
Catalyst System: Typically Pd(PPh₃)₄ or PdCl₂(dppf)
Stille Coupling: The Stille reaction utilizes organostannane reagents to couple with the aryl halide. nrochemistry.comorganic-chemistry.orgwikipedia.orglibretexts.orguwindsor.ca A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a drawback.
Reaction: this compound + R-Sn(Alkyl)₃ → 2-R-4-propyl-1,3-benzothiazole
Catalyst System: Commonly Pd(PPh₃)₄ with or without a copper(I) co-catalyst.
Sonogashira Coupling: This powerful reaction allows for the formation of a C(sp²)-C(sp) bond by coupling the 2-chlorobenzothiazole with a terminal alkyne. researchgate.netorganic-chemistry.orgbeilstein-journals.orgmdpi.comscirp.org It typically requires a palladium catalyst and a copper(I) co-catalyst.
Reaction: this compound + H−C≡C−R → 2-(Alkynyl)-4-propyl-1,3-benzothiazole
Catalyst System: PdCl₂(PPh₃)₂ and CuI in the presence of a base such as triethylamine.
| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Resulting Bond |
| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄ | C(sp²)-C(sp³), C(sp²)-C(sp²), etc. |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, CuI | C(sp²)-C(sp²), C(sp²)-C(sp) |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base | C(sp²)-C(sp) |
Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety
The benzene portion of the benzothiazole ring can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present: the fused thiazole ring, the propyl group, and the chlorine atom (indirectly).
The benzothiazole ring system itself is generally considered to be deactivating towards electrophilic attack due to the electron-withdrawing nature of the heterocyclic part. mdpi.com Substitution typically occurs on the benzene ring. The directing effect of the fused thiazole ring is complex, but substitution is often observed at the 4- and 7-positions.
In this compound, the 4-position is occupied by the propyl group. The propyl group is an alkyl group and is therefore an activating, ortho-, para-director. The chloro group at the 2-position will have a deactivating inductive effect. Considering the combined directing effects, electrophilic substitution is most likely to occur at the positions ortho and para to the activating propyl group, which are the 5- and 7-positions, as the 3-position is part of the fused ring. The 6-position is also a possibility. The precise outcome would depend on the specific electrophile and reaction conditions. For instance, nitration with nitric and sulfuric acid would be expected to yield a mixture of nitro-substituted isomers. masterorganicchemistry.comunacademy.comlibretexts.org
Transformations of the Propyl Side Chain
The propyl group at the 4-position offers another site for chemical modification. The carbon atom attached directly to the benzene ring (the benzylic position) is particularly reactive.
One common transformation is benzylic bromination , which can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or light. mdpi.comorganic-chemistry.orgyoutube.comlibretexts.orgresearchgate.net This reaction proceeds via a radical mechanism and would selectively introduce a bromine atom at the benzylic carbon of the propyl group.
Another potential reaction is the oxidation of the alkyl side chain . researchgate.net Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under heating can oxidize alkyl chains on an aromatic ring to a carboxylic acid group. unacademy.com This would transform the propyl group into a carboxylic acid group at the 4-position.
| Reaction | Reagent | Expected Product |
| Benzylic Bromination | N-Bromosuccinimide (NBS), light/initiator | 2-Chloro-4-(1-bromopropyl)-1,3-benzothiazole |
| Side-Chain Oxidation | Potassium Permanganate (KMnO₄), heat | 2-Chloro-1,3-benzothiazole-4-carboxylic acid |
Oxidative and Reductive Manipulations of the Benzothiazole Nucleus
The benzothiazole nucleus itself can undergo oxidative and reductive transformations, although these reactions can sometimes lead to ring-opening.
Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). However, under certain oxidative conditions, particularly with reagents like magnesium monoperoxyphthalate (MMPP), the benzothiazole ring can undergo oxidative ring-opening to form 2-acylamidobenzene sulfonate esters. scholaris.canih.gov The specific outcome for this compound would depend on the chosen oxidant and reaction conditions. acs.org
Reduction: The benzothiazole ring can be reduced, for example, using reducing agents like sodium borohydride (B1222165) in the presence of an acid, or through catalytic hydrogenation. These reductions can lead to the formation of dihydrobenzothiazole derivatives. researchgate.net The specific conditions would determine the extent of reduction.
Detailed Mechanistic Investigations of Novel Reactions
While the reactivity of this compound largely follows established principles for substituted benzothiazoles, detailed mechanistic investigations of novel or unique reactions for this specific compound are not widely reported in the literature. Computational studies on benzothiazole derivatives have been used to understand their electronic structure and predict reactivity, such as the HOMO-LUMO energy gap, which can indicate kinetic stability. mdpi.com Such theoretical studies could provide deeper insights into the specific reaction pathways and transition states for reactions involving this compound. nih.govrsc.org
Further research, including kinetic studies and computational modeling, would be necessary to fully elucidate the detailed mechanisms of its reactions and to uncover any novel reactivity patterns that may arise from the specific combination of its substituents.
Comprehensive Spectroscopic and Diffraction Based Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. Through a combination of one- and two-dimensional NMR experiments, the connectivity and chemical environment of each atom in 2-Chloro-4-propyl-1,3-benzothiazole can be meticulously mapped.
Proton (¹H) NMR for Structural Connectivity and Chemical Shift Analysis
Proton (¹H) NMR spectroscopy is a primary tool for determining the number of distinct proton environments and their neighboring atoms within a molecule. For this compound, the ¹H NMR spectrum is anticipated to display characteristic signals corresponding to the aromatic protons on the benzothiazole (B30560) core and the aliphatic protons of the propyl group.
The aromatic region is expected to show signals for the three protons on the benzene (B151609) ring. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will be dictated by their position relative to the electron-withdrawing chloro and sulfur-containing heterocyclic ring and the electron-donating propyl group.
The propyl group will exhibit three distinct sets of signals: a triplet for the terminal methyl (CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the aromatic ring. The integration of these signals will correspond to a 3:2:2 ratio, respectively.
Expected ¹H NMR Data for this compound:
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic-H | 7.0 - 8.0 | m | 7.0 - 9.0 |
| -CH₂-Ar | 2.5 - 2.8 | t | ~7.5 |
| -CH₂-CH₃ | 1.6 - 1.9 | sext | ~7.5 |
Note: The exact chemical shifts and coupling constants are predictive and would need to be confirmed by experimental data.
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
The spectrum is expected to show signals for the nine carbon atoms of the benzothiazole core and the three carbon atoms of the propyl group. The chemical shift of the carbon atom bonded to the chlorine atom (C-2) will be significantly downfield due to the deshielding effect of the electronegative chlorine. The aromatic carbons will resonate in the typical range of 110-155 ppm, with their exact shifts influenced by the substituents. The aliphatic carbons of the propyl group will appear in the upfield region of the spectrum.
Expected ¹³C NMR Data for this compound:
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| C-2 (C-Cl) | 150 - 160 |
| Aromatic Quaternary Carbons | 125 - 155 |
| Aromatic CH Carbons | 110 - 130 |
| -CH₂-Ar | 30 - 35 |
| -CH₂-CH₃ | 20 - 25 |
Note: The exact chemical shifts are predictive and would need to be confirmed by experimental data.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations
To definitively assign the proton and carbon signals and to establish the complete bonding network, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the adjacent protons of the propyl group (-CH₂-CH₂-CH₃) and between neighboring aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals for all protonated carbons by linking them to their attached protons, whose signals are typically better resolved.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the entire molecular structure by showing correlations between, for example, the protons of the propyl group and the carbons of the aromatic ring.
Advanced Mass Spectrometry (MS) for Precise Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques
ESI and APCI are soft ionization techniques that are well-suited for the analysis of organic molecules like this compound.
Electrospray Ionization (ESI): In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets that, upon solvent evaporation, yield protonated molecules [M+H]⁺. This technique is particularly useful for polar compounds.
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds. It uses a corona discharge to ionize the solvent, which then transfers a proton to the analyte molecule, also typically forming [M+H]⁺ ions.
Both techniques would be expected to produce a strong signal for the molecular ion of this compound, allowing for the determination of its nominal molecular weight.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule.
For this compound (C₁₀H₁₀ClNS), the exact mass of the molecular ion can be calculated. HRMS analysis would be expected to yield a measured mass that is very close to this calculated value, thus confirming the molecular formula. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and vibrational modes within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Frequencies
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the functional groups present. For this compound, the expected characteristic frequencies can be inferred from the known spectra of 2-chlorobenzothiazole (B146242) and by considering the contributions of the 4-propyl substituent.
The core benzothiazole ring exhibits several characteristic bands. The C=N stretching vibration is typically observed in the range of 1615-1550 cm⁻¹. The aromatic C=C stretching vibrations of the benzene ring fused to the thiazole (B1198619) moiety are expected to appear as a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹. The C-S stretching vibration, integral to the thiazole ring, usually gives a weaker absorption in the 700-600 cm⁻¹ region. The C-Cl stretching vibration associated with the chlorine atom at the 2-position is anticipated in the 800-600 cm⁻¹ range.
The introduction of the 4-propyl group will introduce additional characteristic absorptions. The aliphatic C-H stretching vibrations of the propyl group will be prominent in the 2960-2850 cm⁻¹ region. Furthermore, C-H bending vibrations for the methyl (CH₃) and methylene (CH₂) groups of the propyl substituent are expected around 1465 cm⁻¹ and 1380 cm⁻¹, respectively.
A comparative analysis with 2-chlorobenzothiazole, for which FT-IR data is available, shows characteristic peaks that support these assignments. nih.govchemicalbook.com For instance, in the spectrum of 2-chlorobenzothiazole, key absorptions corresponding to the benzothiazole framework are well-defined. chemicalbook.com The addition of the propyl group in this compound would be clearly indicated by the appearance of the strong aliphatic C-H stretching bands.
Table 1: Predicted FT-IR Characteristic Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Propyl Group | C-H Stretch (aliphatic) | 2960-2850 |
| Propyl Group | C-H Bend (CH₃, CH₂) | 1465 and 1380 |
| Benzothiazole Ring | C=N Stretch | 1615-1550 |
| Benzothiazole Ring | C=C Stretch (aromatic) | 1600-1450 |
| Benzothiazole Ring | C-H Bend (aromatic) | 900-675 |
| Thiazole Ring | C-S Stretch | 700-600 |
| Chloro Group | C-Cl Stretch | 800-600 |
Raman Spectroscopy for Vibrational Modes
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy would be instrumental in characterizing the vibrations of the benzothiazole core and the propyl substituent. The aromatic ring stretching modes of the benzothiazole system are expected to produce strong Raman signals. The C-S and S-S (if any impurities are present) stretching vibrations, which can be weak in FT-IR, often show more intense bands in Raman spectra.
The symmetric vibrations of the propyl group would also be readily observable. The FT-Raman spectrum of the related 2-chlorobenzothiazole has been documented, providing a basis for comparison. nih.gov The introduction of the 4-propyl group would be expected to introduce new Raman bands corresponding to the symmetric C-H stretching and bending modes of the alkyl chain.
Table 2: Predicted Raman Active Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Propyl Group | Symmetric C-H Stretch | ~2935 |
| Benzothiazole Ring | Ring Breathing Mode | Strong intensity, characteristic of the ring system |
| Benzothiazole Ring | Aromatic C=C Stretch | Strong intensity |
| Thiazole Ring | C-S Stretch | Moderate to strong intensity |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital).
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the benzothiazole chromophore. Benzothiazole and its derivatives typically exhibit multiple absorption bands in the UV region. These correspond to π → π* transitions within the aromatic system.
For the parent 2-chlorobenzothiazole, characteristic UV absorption maxima are observed. researchgate.net The introduction of a propyl group at the 4-position is an auxochrome, which is expected to cause a slight bathochromic shift (red shift) of the absorption maxima and potentially a hyperchromic effect (increased absorption intensity). This is due to the electron-donating inductive effect of the alkyl group, which can raise the energy of the HOMO, thereby reducing the HOMO-LUMO energy gap.
Fluorescence or emission characteristics would depend on the molecule's ability to de-excite from the excited state via radiative pathways. Many benzothiazole derivatives are known to be fluorescent, and the emission properties of this compound would be of interest for potential applications in materials science and bio-imaging. The emission spectrum would be expected to be a mirror image of the lowest energy absorption band, with the emission maximum at a longer wavelength (Stokes shift).
Table 3: Predicted UV-Vis Absorption Characteristics for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Notes |
| π → π* | 250-350 | Multiple bands are expected due to the complex aromatic system. The exact λmax will be influenced by the solvent polarity. |
X-ray Diffraction Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including bond lengths, bond angles, and intermolecular interactions in the solid state.
While a crystal structure for this compound is not publicly available, data from related benzothiazole derivatives can provide insights into the expected molecular geometry. researchgate.netresearchgate.net The benzothiazole ring system is expected to be essentially planar. The propyl group at the 4-position would likely adopt a staggered conformation to minimize steric hindrance.
No Specific Research Found for this compound
Despite a comprehensive search for theoretical and computational chemistry investigations, no specific scholarly articles or publicly available research data were found for the chemical compound this compound.
The requested article, which was to be structured around detailed quantum chemical modeling, electronic structure analysis, and vibrational spectrum prediction, cannot be generated with scientific accuracy at this time due to the absence of published studies on this particular molecule.
Searches for computational data, including Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, and vibrational spectroscopy predictions, did not yield any results for this compound. While a significant body of research exists for the broader class of benzothiazole derivatives, and computational methods are extensively used to study their properties, the specific combination of a chloro group at the 2-position and a propyl group at the 4-position of the 1,3-benzothiazole ring system does not appear to have been the subject of theoretical investigation in the available scientific literature.
Therefore, the creation of an article with the specified detailed sections and data tables is not possible without the foundational research on which to base the content. Further experimental and computational work by the scientific community would be required to elucidate the specific properties of this compound.
Theoretical and Computational Chemistry Investigations of 2 Chloro 4 Propyl 1,3 Benzothiazole
Molecular Dynamics Simulations for Intermolecular Interactions
No published research was found that specifically details molecular dynamics simulations of 2-Chloro-4-propyl-1,3-benzothiazole to investigate its intermolecular interactions. Such studies would theoretically involve:
Force Field Parameterization: Development or adaptation of a force field to accurately model the atomic interactions of this specific molecule.
Simulation Setup: Construction of a simulation box containing multiple molecules of this compound, often in a solvent to mimic condensed-phase behavior.
Analysis of Trajectories: Calculation of properties such as radial distribution functions to understand the spatial arrangement of molecules, and analysis of non-covalent interactions like van der Waals forces, electrostatic interactions, and potential halogen bonding involving the chlorine atom.
Without dedicated studies, any discussion on the specific nature of its intermolecular interactions would be purely speculative.
Mechanistic Computational Studies for Reaction Pathways and Transition State Characterization
There is a similar absence of literature concerning the mechanistic computational studies of this compound. Research in this area would typically employ quantum mechanical methods to:
Identify Potential Reaction Pathways: Investigate reactions such as nucleophilic substitution at the 2-position, where the chlorine atom is displaced, or electrophilic aromatic substitution on the benzene (B151609) ring.
Locate and Characterize Transition States: Use computational methods to find the high-energy transition state structures that connect reactants to products. This would involve calculating the energy barriers for various potential reactions.
Elucidate Reaction Mechanisms: By analyzing the geometries and energies of reactants, transition states, and products, a detailed step-by-step mechanism for specific reactions could be proposed.
Given the lack of available data, it is not possible to provide an evidence-based account of the reaction mechanisms or transition state characterizations for this compound.
Coordination Chemistry and Supramolecular Assemblies Involving 2 Chloro 4 Propyl 1,3 Benzothiazole
Ligand Design Principles Incorporating the 2-Chloro-4-propyl-1,3-benzothiazole Scaffold
The design of ligands based on the benzothiazole (B30560) framework is a significant area of research in coordination chemistry. The benzothiazole moiety itself possesses several features that make it an attractive scaffold for ligand design. These include the presence of nitrogen and sulfur heteroatoms with available lone pairs of electrons that can coordinate to metal ions.
In the hypothetical case of using this compound as a ligand, several design principles would be considered:
Coordination Sites: The primary coordination site would likely be the nitrogen atom of the thiazole (B1198619) ring. The sulfur atom could also participate in coordination, leading to chelation.
Steric and Electronic Effects: The propyl group at the 4-position would introduce steric bulk, which could influence the geometry of the resulting metal complex and its stability. The chloro group at the 2-position is an electron-withdrawing group, which would affect the electron density on the benzothiazole ring system and, consequently, its coordination properties.
Functionalization: To enhance its ligating ability, this compound could be further functionalized. For instance, the introduction of other donor groups, such as amino or hydroxyl moieties, at other positions on the benzene (B151609) ring could create multidentate ligands with higher affinities for metal ions.
Synthesis and Characterization of Metal-Benzothiazole Complexes
The synthesis of metal complexes with benzothiazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. While no specific metal complexes of this compound have been reported, the general synthetic routes for related compounds involve straightforward coordination reactions. uky.edu
A general synthetic scheme would be:
n L + MClx → [M(L)n]Clx
Where L is the benzothiazole-based ligand, M is the metal ion, and x is the oxidation state of the metal.
The characterization of such complexes would rely on a suite of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C-S bonds in the benzothiazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the structure of the complex in solution.
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex.
X-ray Crystallography: To determine the solid-state structure of the complex, providing precise information about bond lengths, bond angles, and the coordination geometry around the metal center.
Elucidation of Coordination Modes and Binding Affinities
The coordination modes of benzothiazole-based ligands can be varied. They can act as monodentate ligands, coordinating through the nitrogen atom, or as bidentate ligands, coordinating through both the nitrogen and sulfur atoms. The specific coordination mode would depend on the metal ion, the solvent, and the presence of other ligands in the coordination sphere.
The binding affinity of a ligand for a metal ion is a measure of the stability of the resulting complex. For hypothetical complexes of this compound, the binding affinity would be influenced by the factors mentioned in the ligand design section, namely the steric hindrance from the propyl group and the electronic effect of the chloro group.
Applications in Homogeneous and Heterogeneous Catalysis
Metal complexes of benzothiazole derivatives have been explored as catalysts in a variety of organic transformations. uky.edu The catalytic activity of these complexes is attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with and activate substrate molecules.
Hypothetically, metal complexes of this compound could be investigated for their catalytic potential in reactions such as:
Cross-Coupling Reactions: Palladium complexes of benzothiazole-based ligands could potentially catalyze Suzuki, Heck, and Sonogashira coupling reactions.
Oxidation Reactions: Manganese, iron, or cobalt complexes could be explored as catalysts for the oxidation of alcohols or hydrocarbons.
Reduction Reactions: Ruthenium or rhodium complexes could be investigated for the hydrogenation of unsaturated compounds.
The efficiency and selectivity of these hypothetical catalysts would be highly dependent on the nature of the metal center and the steric and electronic properties of the this compound ligand.
Emerging Applications in Materials Science and Engineering for 2 Chloro 4 Propyl 1,3 Benzothiazole and Its Derivatives
Organic Electronics and Optoelectronic Devices
The inherent π-conjugated system of the benzothiazole (B30560) ring makes it an excellent building block for materials used in organic electronics. The ability to tune its electronic and photophysical properties through substitution allows for the creation of a wide range of functional materials.
Derivatives of benzothiazole are recognized for their fluorescent and luminescent properties, making them valuable in the development of organic light-emitting diodes (OLEDs) and other display technologies. The benzothiazole ring system is a component in various fluorescent materials. mdpi.com
Research has shown that luminescent benzothiazoles with a ureido linkage can exhibit peak emission intensities at wavelengths between approximately 555 to 630 nm when excited by electromagnetic radiation at a wavelength of about 366 nm. google.com This specific emission range is of interest for various applications, including security features and authentication. google.com The synthesis of these materials often involves the reaction of a benzothiazole-containing precursor with other organic molecules to create a larger, more conjugated system with tailored luminescent properties. google.com
Table 1: Luminescent Properties of a Benzothiazole Derivative
| Property | Value |
|---|---|
| Excitation Wavelength | ~366 nm google.com |
| Peak Emission Wavelength | ~555 - 630 nm google.com |
This table summarizes the key luminescent characteristics of a specific class of benzothiazole derivatives.
The field of non-linear optics, which involves materials that alter the properties of light, has also benefited from benzothiazole chemistry. While specific research on 2-chloro-4-propyl-1,3-benzothiazole in NLO applications is not extensively detailed in the provided results, the general structural features of benzothiazole derivatives make them promising candidates for NLO materials. The combination of an electron-donating group and an electron-accepting group attached to a π-conjugated system, a common design strategy for NLO chromophores, can be readily implemented with the benzothiazole core. The inherent asymmetry and polarizability of such molecules are key to achieving high NLO responses.
Polymer Chemistry and Functional Composites
The reactivity of the chloro-substituent at the 2-position of the benzothiazole ring makes it a useful monomer or precursor for the synthesis of functional polymers. This allows for the incorporation of the desirable electronic and photophysical properties of the benzothiazole moiety into a larger polymeric structure.
Benzothiazole derivatives can be used as building blocks in polymer chemistry. For instance, they can be incorporated into polymer backbones to create materials with specific optical or electronic functions. The synthesis of such polymers often involves condensation reactions where the benzothiazole unit is linked to other monomers.
Chemical Sensing and Chemodosimeters
The development of chemical sensors and chemodosimeters, which are molecules that signal the presence of a specific analyte through a detectable change, is another area where benzothiazole derivatives are making an impact. The nitrogen and sulfur atoms in the benzothiazole ring can act as binding sites for metal ions or other analytes. Upon binding, the electronic structure of the benzothiazole derivative can be perturbed, leading to a change in its absorption or fluorescence properties. This "turn-on" or "turn-off" of fluorescence provides a clear signal for the presence of the target analyte.
Advanced Chemical Reagents and Synthetic Intermediates
Beyond its direct applications in materials, 2-chloro-1,3-benzothiazole and its derivatives are valuable reagents and intermediates in organic synthesis. apolloscientific.co.uk The chloro group at the 2-position is a versatile functional handle that can be readily displaced by a variety of nucleophiles, allowing for the synthesis of a wide array of 2-substituted benzothiazoles. mdpi.comwikipedia.org These reactions are fundamental to creating the more complex benzothiazole derivatives used in the applications mentioned above.
The synthesis of 2-substituted benzothiazoles can be achieved through various methods, including the condensation of 2-aminothiophenol (B119425) with aldehydes, ketones, or carboxylic acid derivatives. mdpi.commdpi.com Microwave-assisted synthesis has been shown to be an efficient and environmentally friendly method for producing these compounds. mdpi.com The reactivity of the benzothiazole core allows for its use as a building block in the construction of more complex heterocyclic systems with potential applications in pharmaceuticals and materials science. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Chloro-1,3-benzothiazole apolloscientific.co.uk |
| 2-chloro-4-methyl-1,3-benzoxazole cymitquimica.com |
| 2-Chloro-4,6-bis(phenyl)-1,3,5-triazine sarex.com |
| 2-Chloro-1,3,2-benzodioxaphosphorin-4-one sigmaaldrich.com |
| 2-Chloro-4-nitroanisole nih.gov |
| N-(1,3-benzothiazol-2-yl)-n'-(3-chloro-4-methylphenyl)urea uni.lu |
| 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile bldpharm.comnih.gov |
| 2-Chloro-1,3,4-thiadiazole sigmaaldrich.com |
| 4-Chloro-2-(3,4-dichlorophenoxy)benzothiazole nih.gov |
| 2-chloro-n-(4-phenyl-1,3-thiazol-2-yl)benzamide sigmaaldrich.com |
| 2-chloro-4-[3-(dichloromethylsilyl)propyl]-1-fluorobenzene uni.lu |
| 2-Chloro-4-(trifluoromethyl)phenylboronic acid bldpharm.com |
| 2-(2-Chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)benzoyl)cyclohexane-1,3-dione bldpharm.com |
| 2-Chloro-4,6-diamino-1,3,5-triazine ca.gov |
| 2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(2-fluorophenyl)-1,3,5-triazine bldpharm.com |
| 2-(3-chloro-4-nitrophenyl)-1,3-benzothiazole chemsynthesis.com |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-4-propyl-1,3-benzothiazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions using thiosemicarbazide derivatives or halogenation of pre-functionalized benzothiazoles. For example, refluxing precursor compounds (e.g., substituted thiosemicarbazides) with POCl₃ under controlled pH (8–9) can yield the target molecule . Optimization involves adjusting reaction time (e.g., 3–18 hours), solvent selection (DMSO or ethanol), and stoichiometry of reagents to improve yields (e.g., 65% in optimized protocols) . Challenges include managing exothermic reactions and ensuring proper purification via recrystallization (DMSO/water mixtures) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., propyl chain integration at δ 0.9–1.5 ppm for CH₃ groups).
- XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves stereochemistry and validates crystallinity .
- FT-IR : Peaks at ~750 cm⁻¹ (C-Cl stretch) and ~1600 cm⁻¹ (C=N/C=C in benzothiazole) confirm functional groups .
Q. How is the biological activity of this compound assessed in pharmacological studies?
- Methodological Answer : In vitro assays (e.g., antimicrobial or cytotoxicity tests) are conducted by derivatizing the core structure. For instance, Schiff base formation with substituted benzaldehydes enhances bioactivity . Dose-response curves (IC₅₀ values) and molecular docking (e.g., AutoDock Vina) identify potential binding modes to biological targets like kinases or DNA .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data for this compound derivatives?
- Methodological Answer : Discrepancies in spectral or crystallographic data are addressed via:
- DFT Calculations : Compare theoretical (B3LYP/6-311+G(d,p)) and experimental NMR/IR spectra to validate structures .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing anomalies in XRD data .
- Statistical Iterative Models : Apply Bayesian analysis to reconcile conflicting bioactivity results from high-throughput screens .
Q. What strategies improve the regioselectivity of halogenation in benzothiazole synthesis?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) to direct chlorination to specific positions .
- Catalytic Systems : Use Lewis acids (e.g., FeCl₃) to enhance selectivity during electrophilic substitution .
- Microwave-Assisted Synthesis : Reduces side reactions by accelerating kinetics in solvent-free conditions .
Q. How can green chemistry principles be applied to synthesize this compound sustainably?
- Methodological Answer :
- Solvent Alternatives : Replace DMSO with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalytic Recycling : Immobilize POCl₃ on silica gel to minimize waste .
- Energy Efficiency : Microwave or ultrasound irradiation reduces reaction time by 50% compared to conventional heating .
Data Contradiction and Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodological Answer :
- Purity Assessment : Use HPLC (C18 columns, acetonitrile/water mobile phase) to detect impurities affecting melting ranges .
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify crystalline forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
